The lipoxins are trihydroxy fatty acids containing a 7,9,11,13-conjugated tetraene. Lipoxin A4 (LXA4) was first described as a metabolite of 15-HpETE and/or 15-HETE when added in vitro to isolated human leukocytes. The material obtained in this manner consists of at least four distinct isomers: 5(S), 6(S); 5(S), 6(R); and the 11-trans and 11-cis isomers of each of these. 6(S)-LXA4 is one of the original four metabolites first identified by Serhan, Nicolaou, and Samuelsson. It was considered to be an artifact by these authors because it lacked the potency of the 5(S),6(R) isomer with respect to contraction of isolated guinea pig lung parenchymal strips. It has not been possible to isolate “natural” LXA4 from humans or other mammals in amounts sufficient for determination of absolute stereochemistry. Most authors refer to LXA4 as the 5(S),6(R), 11-cis isomer, but it is not clear that biological systems are aware of or agree with these conventions. Historically, conjugated tetraenes flanked by hydroxyl groups of mixed stereochemistry have been marketed as /'Lipoxin A4/' by some biomolecular supply companies. The availability of single pure LXA4 enantiomers should help to reduce the confusion this has caused.
Related Compounds
Lipoxin A4
Relevance: Lipoxin A4 (LXA4) and 6(S)-Lipoxin A4 are structurally very similar, both being isomers of the same molecule. The key difference lies in the stereochemistry of the hydroxyl group at the 6th carbon atom. [, ] Both compounds belong to the class of specialized pro-resolving mediators (SPMs), suggesting their shared involvement in the resolution phase of inflammation. ,
Lipoxin A5
Relevance: Lipoxin A5 (LXA5) is structurally related to 6(S)-Lipoxin A4 as both belong to the lipoxin family and are categorized as specialized pro-resolving mediators (SPMs). They share a similar carbon skeleton and functional groups. The structural similarity implies that 6(S)-Lipoxin A4, like LXA5, could be involved in dampening inflammation and promoting its resolution.
11-trans-Lipoxin A4
Relevance: 11-trans-Lipoxin A4 is structurally related to 6(S)-Lipoxin A4 as both are isomers within the lipoxin family. Given that even minor structural changes can impact biological activity, comparing the effects of 11-trans-Lipoxin A4 and 6(S)-Lipoxin A4 could provide valuable insights into the structure-activity relationships within this class of molecules.
11-trans-Lipoxin A5
Relevance: 11-trans-Lipoxin A5 and 6(S)-Lipoxin A4 share structural similarities as they belong to the same family of specialized pro-resolving mediators. Investigating the potential differences and similarities in their biological activities could contribute to a better understanding of how these molecules modulate the immune response during inflammation.
7-cis-11-trans-Lipoxin A4
Relevance: 7-cis-11-trans-Lipoxin A4, as an isomer of LXA4, shares a close structural resemblance with 6(S)-Lipoxin A4. Comparing their biological effects could elucidate how variations in the three-dimensional structure of these molecules translate into different pharmacological profiles and influence their therapeutic potential.
15-oxo-Lipoxin A4
Compound Description: 15-oxo-Lipoxin A4 is an oxidized metabolite of LXA4, generated through enzymatic actions. While initial studies proposed that LXA4 exerts its effects through receptor-mediated mechanisms, research indicates that 15-oxo-LXA4 might act differently. This metabolite exhibits electrophilic properties, enabling it to interact with proteins, potentially through covalent modification of cysteine residues. This suggests that 15-oxo-LXA4 might influence cellular processes by directly modulating protein function, unlike LXA4's proposed receptor-mediated actions.
Relevance: 15-oxo-Lipoxin A4 is a metabolite of Lipoxin A4 (LXA4) which is structurlly similar to 6(S)-Lipoxin A4. This metabolite plays a significant role in understanding the pharmacodynamics of LXA4 and its analogs, including 6(S)-Lipoxin A4.
BML-111
Compound Description: BML-111 is a synthetic analog of LXA4 designed to mimic its biological activity. It functions as an agonist of the LXA4 receptor, FPR2/ALX, and exhibits potent anti-inflammatory and pro-resolving properties. BML-111 has demonstrated therapeutic potential in preclinical models of various inflammatory diseases, including spinal cord injury and melanoma, making it a promising candidate for drug development. [, , ] ("https://www.semanticscholar.org/paper/616c50e815aca6cdc31f6a7e3d79ff5d4486fe20"), ("https://www.semanticscholar.org/paper/c7a37a989062d27b0390349eed8b438ab191bf64"), ("https://www.semanticscholar.org/paper/033fdaf34e75fb1e5a571f5b2957b82de3a16825")
Relevance: BML-111 is a synthetic analog of Lipoxin A4 (LXA4) which is structurlly similar to 6(S)-Lipoxin A4. [, , ] ("https://www.semanticscholar.org/paper/616c50e815aca6cdc31f6a7e3d79ff5d4486fe20"), ("https://www.semanticscholar.org/paper/c7a37a989062d27b0390349eed8b438ab191bf64"), ("https://www.semanticscholar.org/paper/033fdaf34e75fb1e5a571f5b2957b82de3a16825") Understanding BML-111's actions might provide insights into the potential therapeutic applications of 6(S)-Lipoxin A4, particularly in targeting the FPR2/ALX receptor for the treatment of inflammatory conditions.
5(S),6(R)-LXA4 methyl ester
Relevance: 5(S),6(R)-LXA4 methyl ester is a synthetic derivative of Lipoxin A4 (LXA4) which is structurlly similar to 6(S)-Lipoxin A4. [] ("https://www.semanticscholar.org/paper/033fdaf34e75fb1e5a571f5b2957b82de3a16825") Understanding the pharmacological properties of this derivative, such as its stability and bioavailability, could inform strategies for developing 6(S)-Lipoxin A4-based therapeutics.
Aspirin-triggered Lipoxin A4 (ATL)
Relevance: Aspirin-triggered Lipoxin A4 (ATL) is generated through acetylation of COX-2, which can also produce 6(S)-Lipoxin A4. Understanding ATL's production and actions might provide insights into the regulation of 6(S)-Lipoxin A4 synthesis and its potential modulation by aspirin or other COX-2 inhibitors.
Resolvin D1
Compound Description: Resolvin D1 (RvD1) belongs to the class of specialized pro-resolving mediators (SPMs) and is derived from docosahexaenoic acid (DHA). It plays a crucial role in promoting the resolution of inflammation, reducing neutrophil infiltration, and enhancing macrophage phagocytosis. RvD1 exerts its effects by binding to specific receptors, including the lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2) and GPR32. Studies have highlighted the therapeutic potential of RvD1 in various inflammatory conditions. [, , , ] ("https://www.semanticscholar.org/paper/5b59a82aa4fd967dea773f9b1c3f67d9546e5e82"), ("https://www.semanticscholar.org/paper/98d632fa98a82edc8eea0983cc3dbc510341d7c5"), ("https://www.semanticscholar.org/paper/8a5327b3f0cbbfdff35713752cfb99ecb5bcbcde"), ("https://www.semanticscholar.org/paper/d765e55096aa6e5702d15151403623dbb887b59f")
Relevance: Resolvin D1 (RvD1) and 6(S)-Lipoxin A4 are both categorized as specialized pro-resolving mediators, implying their shared role in the resolution phase of inflammation. [, , , ] ("https://www.semanticscholar.org/paper/5b59a82aa4fd967dea773f9b1c3f67d9546e5e82"), ("https://www.semanticscholar.org/paper/98d632fa98a82edc8eea0983cc3dbc510341d7c5"), ("https://www.semanticscholar.org/paper/8a5327b3f0cbbfdff35713752cfb99ecb5bcbcde"), ("https://www.semanticscholar.org/paper/d765e55096aa6e5702d15151403623dbb887b59f") While structurally distinct, their classification suggests that 6(S)-Lipoxin A4, like RvD1, may contribute to resolving inflammation and promoting tissue repair.
15-epi-Lipoxin A4
Relevance: 15-epi-Lipoxin A4, being an isomer of Lipoxin A4 (LXA4), shares a close structural relationship with 6(S)-Lipoxin A4. [, ] ("https://www.semanticscholar.org/paper/cf47140992cf4abaa4e6916bb76985978d4b3bfd"), ("https://www.semanticscholar.org/paper/36596eb5d070b45f84bd6f3540f7fcc07bfd26d4") This structural similarity suggests that 15-epi-Lipoxin A4 could serve as a valuable reference compound for studying the biological activity and therapeutic potential of 6(S)-Lipoxin A4.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.